molecular formula C11H10Cl2N2O3S B512943 3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene CAS No. 898639-63-9

3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene

Cat. No. B512943
CAS RN: 898639-63-9
M. Wt: 321.2g/mol
InChI Key: ATYXVPBSPGYDRT-UHFFFAOYSA-N
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Description

The compound “3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene” is a benzene derivative. It contains a benzene ring which is a cyclic compound with 6 carbon atoms . The compound has two chlorine atoms, a methoxy group, and a sulfonyl group attached to a 2-methylimidazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve electrophilic aromatic substitution, a common reaction for benzene derivatives . The specific synthesis pathway would depend on the starting materials and the order in which the substituents are added to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzene ring, with the various substituents attached at the 1, 2, 3, and 4 positions . The exact 3D structure could be determined using computational chemistry or experimental techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the reactivity of the substituents. The chlorine atoms might be replaced in a nucleophilic aromatic substitution reaction. The sulfonyl group could potentially be reduced to a sulfide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the substituents. For example, the presence of the polar sulfonyl group and the electronegative chlorine atoms might increase the compound’s water solubility compared to benzene .

Mechanism of Action

The mechanism of action of this compound would depend on its use. If it were used as a drug, for example, the mechanism would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards of this compound would depend on factors such as its reactivity and toxicity. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials . Further studies could also investigate its environmental impact and ways to mitigate any negative effects .

properties

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O3S/c1-7-14-5-6-15(7)19(16,17)9-4-3-8(12)10(13)11(9)18-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYXVPBSPGYDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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